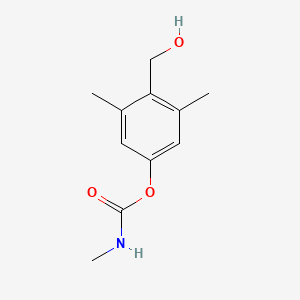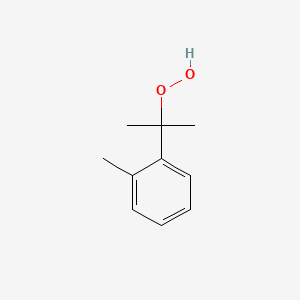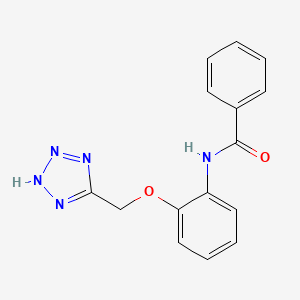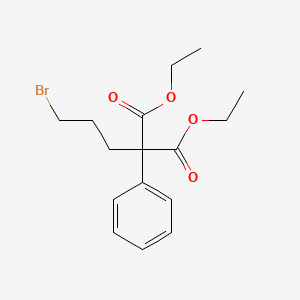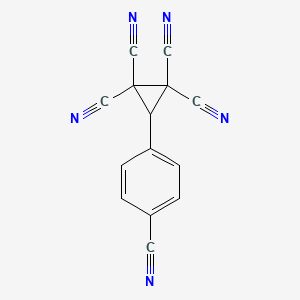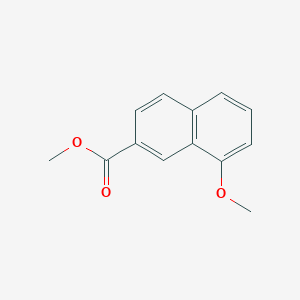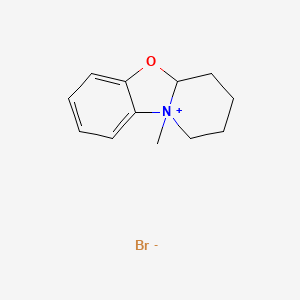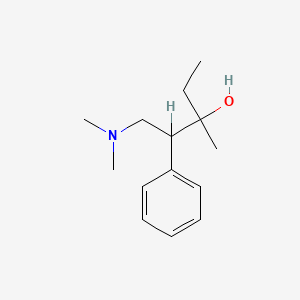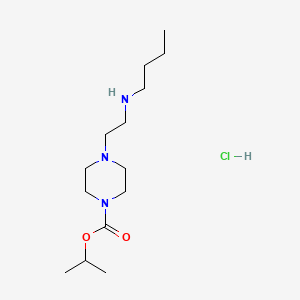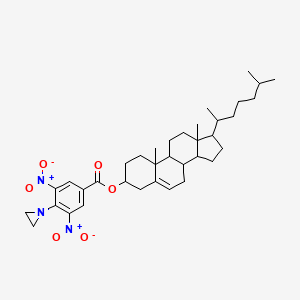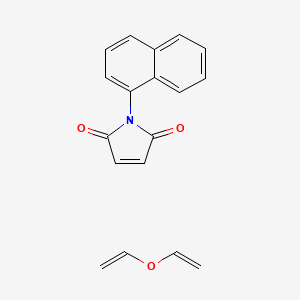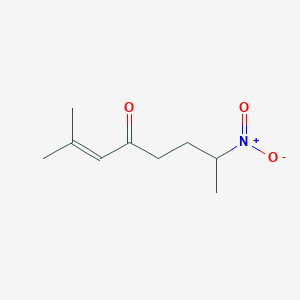
2-Methyl-7-nitrooct-2-en-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-7-nitrooct-2-en-4-one is an organic compound with the molecular formula C9H15NO3. This compound is characterized by the presence of a nitro group (-NO2) and a ketone group (-C=O) within its structure. It is a derivative of octene, with specific substitutions that give it unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-nitrooct-2-en-4-one typically involves the nitration of an appropriate precursor compound. One common method is the nitration of 2-methyl-4-octanone using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes. These processes allow for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher yields.
化学反応の分析
Types of Reactions
2-Methyl-7-nitrooct-2-en-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Methyl-7-nitrooct-2-en-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-Methyl-7-nitrooct-2-en-4-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
2-Methyl-4-octanone: A precursor in the synthesis of 2-Methyl-7-nitrooct-2-en-4-one.
7-Nitrooct-2-en-4-one: Lacks the methyl group at the second position.
2-Methyl-7-nitrohept-2-en-4-one: Similar structure but with one less carbon atom.
Uniqueness
This compound is unique due to the specific positioning of the nitro and ketone groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various chemical and biological applications.
特性
CAS番号 |
26728-65-4 |
|---|---|
分子式 |
C9H15NO3 |
分子量 |
185.22 g/mol |
IUPAC名 |
2-methyl-7-nitrooct-2-en-4-one |
InChI |
InChI=1S/C9H15NO3/c1-7(2)6-9(11)5-4-8(3)10(12)13/h6,8H,4-5H2,1-3H3 |
InChIキー |
BAWGAUHJWBNBKU-UHFFFAOYSA-N |
正規SMILES |
CC(CCC(=O)C=C(C)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


